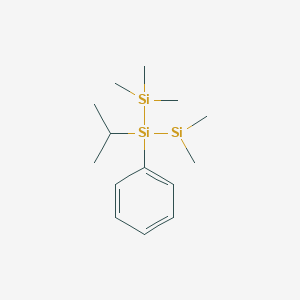![molecular formula C9H10F3NO5 B14218008 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate CAS No. 828259-72-9](/img/structure/B14218008.png)
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate typically involves the reaction of 2-furancarboxylic acid with an appropriate amine and trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound with high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce furfuryl alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.
5-Hydroxymethylfurfural: Another furan derivative with applications in polymer synthesis and as a platform chemical.
2,5-Furandicarboxylic acid: A furan derivative used as a monomer for the production of bio-based polymers.
Uniqueness
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
828259-72-9 |
|---|---|
Molecular Formula |
C9H10F3NO5 |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
5-[(1S)-1-aminoethyl]furan-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO3.C2HF3O2/c1-4(8)5-2-3-6(11-5)7(9)10;3-2(4,5)1(6)7/h2-4H,8H2,1H3,(H,9,10);(H,6,7)/t4-;/m0./s1 |
InChI Key |
FPMHQSYZBBSBCK-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


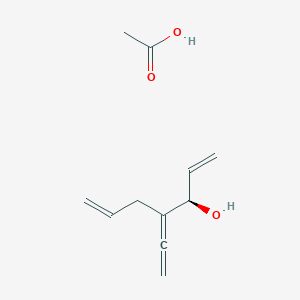
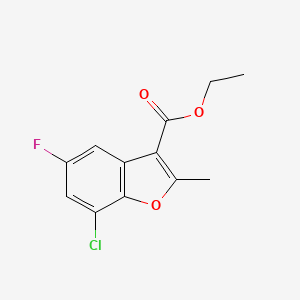
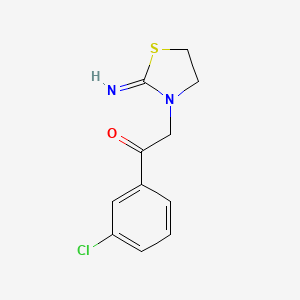
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
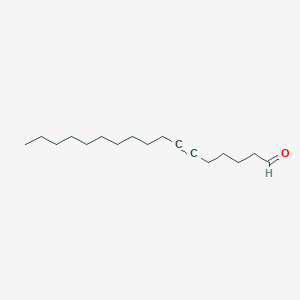

![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
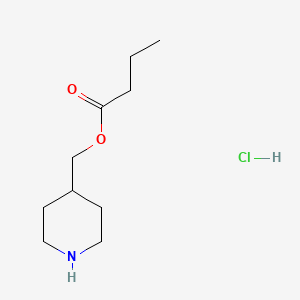
methanone](/img/structure/B14218003.png)

![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
